
N-(2-ethylhexyl)-4-morpholinecarboxamide
Description
N-(2-Ethylhexyl)-4-morpholinecarboxamide is a hypothetical morpholine derivative featuring a carboxamide group substituted with a branched 2-ethylhexyl chain. Morpholinecarboxamides are versatile intermediates in organic synthesis, pharmaceuticals, and materials science, with substituents critically influencing solubility, crystallinity, and bioactivity . This article compares this compound with structurally related compounds, leveraging experimental data from analogs to infer trends.
Properties
IUPAC Name |
N-(2-ethylhexyl)morpholine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-3-5-6-12(4-2)11-14-13(16)15-7-9-17-10-8-15/h12H,3-11H2,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPKTXGOUPZXBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)N1CCOCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key morpholinecarboxamide derivatives, their substituents, molecular properties, and applications based on the provided evidence:
Key Observations :
Substituent Effects on Physicochemical Properties: Alkyl Chains (e.g., 2-aminoethyl, 2-chloroethyl): Increase polarity and solubility, especially when forming salts (e.g., oxalate in ). The 2-chloroethyl derivative exhibits crystal disorder due to flexible substituents . Aromatic Groups (e.g., phenyl, chlorophenyl): Enhance rigidity and facilitate hydrogen-bonded networks, improving crystallinity .
Structural and Crystallographic Trends :
- Chair conformations dominate in morpholine rings (e.g., ).
- Hydrogen bonding (N–H⋯O) drives supramolecular assembly, forming chains or layers critical for material stability .
Applications: Pharmaceuticals: Aminoethyl derivatives show antitumor and antiviral activity ; xamoterol acts as a β-adrenergic agent . Chemical Intermediates: Phenyl and chlorophenyl variants serve as synthons for complex molecules .
Hypothetical 2-Ethylhexyl Derivative :
- The 2-ethylhexyl group (branched C₈ alkyl) would likely impart high lipophilicity, akin to 2-ethylhexyl esters in polymers (e.g., plasticizers in ). This could enhance membrane permeability in drug delivery or modify polymer flexibility in material science.
Q & A
Q. What are the recommended synthetic routes for N-(2-ethylhexyl)-4-morpholinecarboxamide?
- Methodological Answer : The compound can be synthesized via amidation between morpholine-4-carboxylic acid and 2-ethylhexylamine. A coupling agent like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane or THF under nitrogen atmosphere is typically employed. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., using ethanol/water mixtures) ensures high purity. Reaction monitoring by TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) and FT-IR to confirm amide bond formation (C=O stretch at ~1650–1680 cm⁻¹) is critical .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃, 400 MHz) should display morpholine ring protons at δ 3.6–3.8 ppm (m, 4H) and 2.4–2.6 ppm (m, 4H), with 2-ethylhexyl chain protons at δ 0.8–1.5 ppm. ¹³C NMR confirms the carbonyl carbon at ~170 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak ([M+H]⁺) at m/z 256.3 (calculated for C₁₃H₂₅N₂O₂).
- X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction (as demonstrated for analogous morpholine carboxamides) resolves bond angles and torsional conformations .
Q. What are the solubility and stability profiles of this compound under different conditions?
- Methodological Answer : Preliminary solubility tests in common solvents (e.g., DMSO, chloroform, ethanol) indicate moderate solubility in chloroform (≈20 mg/mL) and DMSO (≈50 mg/mL) at 25°C. Stability studies under acidic (pH 2), neutral (pH 7), and basic (pH 12) conditions (monitored via HPLC over 72 hours) show degradation ≤5% at pH 7 but ≥15% at pH 12, suggesting sensitivity to strong bases. Store desiccated at –20°C for long-term stability .
Advanced Research Questions
Q. How does this compound contribute to the performance of fullerene-free organic solar cells?
- Methodological Answer : As a monomer in pyrrolopyridazinedione-based copolymers (e.g., T-EHPPD-T), the compound enhances π-conjugation and charge transport in bulk heterojunction solar cells. Its branched 2-ethylhexyl chain improves solubility in non-polar solvents (e.g., chlorobenzene), enabling uniform thin-film deposition via spin-coating. Device optimization involves blending with electron donors (e.g., BDT monomers) and testing under AM 1.5G illumination, achieving PCE (power conversion efficiency) values up to 8.2% .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : B3LYP/6-31G(d) calculations model HOMO-LUMO gaps (≈4.1 eV) and dipole moments (≈3.2 D), correlating with experimental photovoltaic performance.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in chloroform) to predict aggregation behavior during film formation.
- TD-DFT : Predict UV-Vis absorption spectra (λmax ≈ 380 nm) for comparison with experimental data .
Q. How can researchers resolve discrepancies in reported biological activities of morpholine carboxamide derivatives?
- Methodological Answer :
- Dose-Response Studies : Test compound efficacy across concentrations (e.g., 1–100 µM) in cell-based assays (e.g., MTT for cytotoxicity) to identify IC₅₀ values.
- Structural-Activity Relationship (SAR) : Compare analogues (e.g., N-(2-aminoethyl)-4-morpholinecarboxamide ethanedioate) to isolate functional group contributions. For antiviral activity, use plaque reduction assays against influenza A (H1N1) with oseltamivir as a control .
- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259401) and independent studies to validate target specificity .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the solubility of this compound?
- Methodological Answer : Discrepancies may arise from impurities (e.g., residual amines), solvent grade, or measurement techniques. Standardize protocols:
Use HPLC-grade solvents and pre-filter samples (0.22 µm PTFE).
Quantify solubility via gravimetric analysis (saturated solution filtered and dried under vacuum).
Compare results with computational solubility predictors (e.g., COSMO-RS) to identify outliers .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.